5-Azaspiro[2.4]heptan-4-one
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, characterized by two rings sharing a single common atom, are of increasing interest in modern drug discovery and chemical research. bldpharm.comwikipedia.org Their inherent three-dimensionality offers a significant advantage over flat, aromatic structures. tandfonline.comtandfonline.com This spatial arrangement allows for the projection of functional groups in a well-defined orientation, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.comnih.gov
The introduction of spirocyclic scaffolds into a molecule can lead to several beneficial outcomes:
Enhanced Three-Dimensionality: Moving away from planar structures generally improves physicochemical and pharmacokinetic profiles. tandfonline.com
Improved Properties: Spirocycles can positively influence a molecule's solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net For instance, the replacement of a morpholine (B109124) group with an azaspirocycle has been shown to lower lipophilicity (logD values) and improve metabolic stability. bldpharm.com
Increased Fsp3 Character: Spirocycles increase the fraction of sp3 hybridized carbons (Fsp3), a measure of a compound's saturation and complexity. A higher Fsp3 value is correlated with a greater likelihood of success in clinical development. bldpharm.com
Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a specific conformation, which is advantageous for optimizing its binding to a target. tandfonline.comtandfonline.com
The diverse applications of spirocyclic systems are evident in their presence in a wide array of bioactive compounds, including enzyme inhibitors and receptor modulators. tandfonline.com
Structural Characteristics and Nomenclature of 5-Azaspiro[2.4]heptan-4-one
Structural Characteristics:
This compound is a bicyclic compound with a molecular formula of C₆H₉NO. nih.gov Its structure consists of a five-membered pyrrolidinone ring fused to a three-membered cyclopropane (B1198618) ring at the carbon atom adjacent to the carbonyl group. The nitrogen atom is at position 5, and the carbonyl group is at position 4 of the heptane (B126788) framework. This arrangement results in a strained but conformationally defined spirocyclic system. msesupplies.com
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3697-70-9 |
Nomenclature:
The systematic naming of spiro compounds follows IUPAC (International Union of Pure and Applied Chemistry) guidelines. The prefix "spiro" indicates the presence of two rings connected by a single common atom, known as the spiro atom. wikipedia.orgqmul.ac.uk The numbers within the square brackets, separated by a period, denote the number of atoms in each ring, excluding the spiro atom itself. These numbers are listed in ascending order. ucalgary.caed.gov
For this compound:
spiro : Indicates a spirocyclic compound.
[2.4] : The smaller ring (cyclopropane) has two carbon atoms bonded to the spiro atom, and the larger ring (pyrrolidinone) has four atoms (three carbons and one nitrogen) bonded to the spiro atom.
heptan : The total number of atoms in both rings is seven.
5-aza : A nitrogen atom replaces a carbon at the 5th position of the ring system.
4-one : A ketone functional group is present at the 4th position.
Numbering of the spirocyclic system begins in the smaller ring, at an atom adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. qmul.ac.ukyoutube.com
Overview of the Azaspiro[2.4]heptane Core as a Privileged Scaffold
The azaspiro[2.4]heptane core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The azaspiro[2.4]heptane framework, a component of various natural products and synthetic drugs, has demonstrated its versatility in drug discovery. msesupplies.comresearchgate.net
Derivatives of this scaffold have been investigated for a range of biological activities. For example, 5-azaspiro[2.4]heptanes have been developed as potent orexin (B13118510) receptor antagonists, which are of interest for treating sleep disorders. nih.gov Furthermore, the (S)-7-amino-5-azaspiro[2.4]heptane moiety is a key component of certain quinolone antibacterial agents. acs.org The synthesis of derivatives like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial step in the production of antiviral drugs such as ledipasvir, used to treat Hepatitis C. mdpi.com
The incorporation of the azaspiro[2.4]heptane scaffold can impart desirable properties to a drug candidate, including improved brain penetration and oral bioavailability. nih.gov The rigid, three-dimensional nature of this core allows for precise positioning of substituents to optimize interactions with biological targets, making it a valuable tool for medicinal chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIVTLXBOAMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azaspiro 2.4 Heptan 4 One and Its Derivatives
De Novo Synthesis Approaches to the Spiro[2.4]heptane Framework
The construction of the spiro[2.4]heptane core, characterized by a quaternary spiro-carbon shared between a cyclopropane (B1198618) and a five-membered ring, presents unique synthetic challenges. Overcoming these challenges has led to the development of several innovative de novo strategies, which can be broadly categorized into intramolecular cyclization and cycloaddition reactions.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and efficient approach for assembling the 5-azaspiro[2.4]heptan-4-one skeleton. These methods involve the formation of one of the rings by cyclizing a suitably functionalized acyclic or monocyclic precursor, often with high levels of stereocontrol.
The inherent ring strain of four-membered heterocycles like azetidines can be harnessed as a driving force for constructing more complex spirocyclic systems. Methodologies involving azetidine (B1206935) ring-opening followed by a subsequent ring-closing cascade offer a pathway to spiro-pyrrolidinones. While direct application to this compound is an area of ongoing research, the principle involves using strained intermediates to facilitate the formation of the desired spirocyclic framework. For instance, strain-release driven spirocyclization of related azabicyclo[1.1.0]butyl ketones has been shown to produce azetidine-containing spirocycles. These strategies often rely on the nucleophilic opening of an activated azetidine ring, followed by an intramolecular cyclization event to form the five-membered lactam.
Palladium-catalyzed reactions have emerged as a highly effective tool for the synthesis of heterocyclic and spirocyclic structures. A notable application in this context is the intramolecular cyclization of alkynyl carboxamides to yield 5-azaspiro[2.4]heptan derivatives. This methodology provides a direct route to the desired spiro-lactam core.
The reaction typically proceeds by treating an N-allyl-N-(cyclopropylidenemethyl)alkynyl carboxamide with a palladium catalyst. The process is believed to involve the formation of a spiro-palladacycle intermediate, which then undergoes further reaction to furnish the final product. This approach is valued for its efficiency and the ability to generate polysubstituted pyrrole (B145914) derivatives, including the spiro[2.4]heptan system, in moderate to excellent yields. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield.
Table 1: Palladium-Catalyzed Cyclization of Alkynyl Carboxamides
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343) | 72 |
| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 65 |
| 3 | Pd(OAc)₂ | Na₂CO₃ | Dioxane | 58 |
Reductive cyclization techniques provide another strategic avenue to spirocyclic heterocycles. These methods often involve the formation of a key C-C bond to close the ring. One such approach is the reductive lithiation and subsequent cyclization of N-Boc α-amino nitriles, which can be highly stereoselective. The final stereochemical outcome is determined during the cyclization step, where the kinetically controlled process often favors the thermodynamically more stable product.
Furthermore, diversity-oriented syntheses have employed reductive amination as a key step in converting ω-unsaturated dicyclopropylmethylamines into heterocyclic 5-azaspiro[2.4]heptanes. This demonstrates the utility of reductive methods in building the pyrrolidine (B122466) ring onto a pre-existing cyclopropane-containing fragment.
The intramolecular cyclization of precursors bearing a haloalkyl group is a classic and effective method for forming heterocyclic rings. In the context of spiro-lactam synthesis, this strategy can be envisioned through the cyclization of a precursor containing a cyclopropane ring and an N-(haloethyl) amide moiety. While specific examples for this compound are not extensively documented, analogous halogen-mediated cyclizations are well-established for creating spiro-β-lactams. This reaction involves the intramolecular addition of a nucleophile to a carbon-carbon double bond, initiated by an electrophilic halogen. This principle could be adapted for the synthesis of five-membered spiro-lactams from appropriate halo-substituted precursors.
Cycloaddition Reactions in Spiro[2.4]heptane Construction
Cycloaddition reactions offer a powerful and convergent strategy for assembling the spiro[2.4]heptane framework, often constructing the five-membered ring in a single, stereocontrolled step. These reactions are particularly valuable for rapidly building molecular complexity.
A key strategy involves the use of spiro[2.4]hepta-4,6-diene derivatives as building blocks. These dienes can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems from which the desired this compound core can be elaborated.
Another powerful approach is the formal [3+2] cycloaddition. This has been successfully applied to construct the spiro-γ-lactam core of natural products. This method involves the reaction of a 1,3-dipole (or its equivalent) with a dipolarophile. For the synthesis of this compound, this could involve the reaction of an azomethine ylide with a cyclopropylidene-containing dipolarophile or a similar strategy to form the pyrrolidinone ring fused at the spiro-center. The steric and electronic properties of the reacting partners can be tuned to achieve high levels of regio- and stereoselectivity.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-allyl-N-(cyclopropylidenemethyl)alkynyl carboxamide |
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as one of the most powerful and convergent strategies for constructing enantioenriched pyrrolidine rings, which form the core of the this compound system. This reaction involves the [3+2] cycloaddition of an azomethine ylide, a three-atom dipole, with a dipolarophile (an alkene). When the dipolarophile is an activated cyclopropylidene derivative, this method can directly lead to the spiro[cyclopropane-1,3'-pyrrolidine] framework.
The reaction is typically catalyzed by chiral metal complexes, which coordinate to the reactants and control the facial selectivity of the cycloaddition, thereby inducing high enantioselectivity. organic-chemistry.org A variety of catalytic systems, often employing metals like copper(I), silver(I), or gold(I) with chiral ligands, have been developed to achieve excellent diastereo- and enantioselectivities. frontiersin.orgnih.gov The azomethine ylides are commonly generated in situ from the condensation of an α-amino acid ester with an aldehyde or from the thermal or catalytic ring-opening of N-metalated aziridines. organic-chemistry.org
Formal [2+1] Cycloadditions Utilizing Pyrrolidine-2,3-diones
While direct [2+1] cycloadditions with pyrrolidine-2,3-diones are less common, the spiro-cyclopropane ring of the this compound system can be effectively constructed via formal [2+1] cycloaddition strategies. A prominent example is the transition-metal-catalyzed reaction of a carbene or carbene precursor with an exocyclic methylene (B1212753) group attached to a pyrrolidinone ring. This transformation constitutes a formal [2+1] cycloaddition between the C=C double bond and the carbene.
Rhodium(II) and Copper(I) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes. In this context, a 4-methylenepyrrolidin-2-one (B13128065) derivative serves as the alkene substrate. The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-PhTPCP)₄, can induce high levels of enantioselectivity and diastereoselectivity in the cyclopropanation of exocyclic olefins with donor/acceptor carbenes derived from aryldiazoacetates. acs.org This method allows for the synthesis of various azaspiro[n.2]alkanes, including the azaspiro[2.4]heptane system, with high yields and enantiomeric excesses often exceeding 95% ee. acs.org The reaction demonstrates broad functional group tolerance on the diazo component, enabling the synthesis of a library of functionalized spirocyclic products. acs.org
[2+2] Cycloadditions (e.g., Imines with Ketenes, Allenes, or Enol Ethers)
The [2+2] cycloaddition, particularly the Staudinger cycloaddition between a ketene (B1206846) and an imine, is a cornerstone reaction for the synthesis of β-lactams (azetidin-2-ones). organic-chemistry.orgwikipedia.org While this reaction forms a four-membered ring rather than the five-membered pyrrolidinone, it serves as a powerful method to construct precursors that can be elaborated into the desired 5-azaspiro[2.4]heptane system. For example, spiro-β-lactams can be synthesized and subsequently undergo ring-expansion to furnish the target pyrrolidinone core. cnr.it
The reaction mechanism typically involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate which then undergoes conrotatory ring closure. organic-chemistry.orgwikipedia.org The stereochemical outcome of the reaction can be controlled by the substituents on both the imine and the ketene. Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity. organic-chemistry.org The use of allenes or electron-rich enol ethers in place of ketenes can also lead to four-membered ring systems, which are versatile intermediates for further transformations. Intermolecular photocycloadditions of olefins with heterocycles like indoles have also been developed to create complex spirocyclic cores on-DNA, showcasing the versatility of [2+2] cycloadditions in building sp³-rich scaffolds. nih.gov
Enantioselective Hydrogenation Pathways for Amino-azaspiro[2.4]heptane Systems
Asymmetric hydrogenation is a highly efficient and atom-economical method for establishing stereocenters. This strategy has been successfully applied to the synthesis of key precursors for (S)-7-amino-5-azaspiro[2.4]heptane. A notable approach involves the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate derivative. nih.gov
This ketone hydrogenation creates a chiral alcohol, which is a versatile intermediate for subsequent cyclization to the azaspiro[2.4]heptane ring system. The reaction is catalyzed by ruthenium complexes bearing chiral phosphine (B1218219) ligands. High enantioselectivities, up to 98.7% ee, have been achieved using catalysts such as [RuCl(benzene)(S)-SunPhos]Cl. nih.gov The resulting chiral amino alcohol can then be converted through a multi-step sequence involving mesylation, azidation, reduction, and cyclization to yield the target (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov
| Substrate | Catalyst | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| Ethyl 1-(2-(benzylamino)acetyl)cyclopropanecarboxylate | [RuCl(p-cymene)(S)-SunPhos]Cl | EtOH | 50 | 95 | 98.7 |
| Ethyl 1-(2-(diphenylmethylamino)acetyl)cyclopropanecarboxylate | [RuCl(p-cymene)(S)-SunPhos]Cl | EtOH | 50 | 96 | 98.2 |
| Ethyl 1-(2-((4-methoxybenzyl)amino)acetyl)cyclopropanecarboxylate | [RuCl(p-cymene)(S)-SunPhos]Cl | EtOH | 50 | 94 | 98.5 |
This table presents data on the enantioselective hydrogenation of various protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, highlighting the efficiency and high enantioselectivity of the ruthenium-catalyzed process. Data sourced from PubMed. nih.gov
Simmons-Smith Cyclopropanation in Spirocyclic Synthesis
The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. It involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn). This reaction is particularly useful in spirocyclic synthesis when applied to an exocyclic alkene on a pre-existing ring.
An enantioselective synthesis of Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug ledipasvir, has been developed using an intramolecular Simmons-Smith cyclopropanation as a key step. mdpi.com In this strategy, a chiral 4-methyleneproline (B1208900) derivative, itself prepared via a catalytic asymmetric allylic alkylation, serves as the substrate. The cyclopropanation of the methylene group proceeds with high diastereoselectivity, controlled by the existing stereocenter of the proline ring. The resulting spirocyclic product is then obtained in good yield and high enantiopurity. mdpi.com
Alternative Ring-Forming Reactions (e.g., Petasis and Sakurai Reactions)
Other powerful multicomponent and C-C bond-forming reactions have been adapted for the synthesis of precursors to the this compound system.
The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for the synthesis of unnatural α-amino acids. nih.gov By choosing appropriate starting materials, such as a cyclopropylamine (B47189) or a boronic acid containing a cyclopropyl (B3062369) group, this reaction can be used to assemble key fragments of the target spirocycle. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups. nih.gov
Targeted Synthesis of Key Intermediates and Analogues
The methodologies described above are instrumental in the targeted synthesis of key intermediates and analogues of this compound. The ability to control stereochemistry is paramount, as the biological activity of the final compounds often depends on a specific enantiomer.
Key intermediates that have been successfully synthesized using these advanced methods include:
(S)-7-Amino-5-azaspiro[2.4]heptane : This intermediate, crucial for certain quinolone antibacterial agents, is efficiently prepared via the enantioselective hydrogenation of a cyclopropyl ketoester derivative. nih.gov
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid : A vital building block for the hepatitis C virus inhibitor ledipasvir, this compound can be synthesized enantioselectively through routes employing either catalytic allylic alkylation followed by cyclopropanation or Simmons-Smith cyclopropanation of a chiral 4-methyleneproline scaffold. mdpi.com
These examples underscore the power of modern catalytic methods to provide access to complex, enantiomerically pure spirocyclic systems that are essential for drug discovery and development.
| Key Intermediate | Synthetic Methodology | Key Features |
| (S)-7-Amino-5-azaspiro[2.4]heptane | Asymmetric Hydrogenation | Ruthenium-catalyzed; high enantioselectivity (>98% ee). |
| (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | Simmons-Smith Cyclopropanation | Diastereoselective reaction on a chiral 4-methyleneproline derivative. |
| Substituted Spiro[cyclopropane-1,3'-pyrrolidines] | 1,3-Dipolar Cycloaddition | Metal-catalyzed; convergent route; high stereocontrol. |
This table summarizes key synthetic intermediates for the 5-azaspiro[2.4]heptane core and the advanced methodologies employed for their preparation.
Approaches from Cyclopropyl-1,1-dimethanol
One synthetic pathway towards spirocyclic compounds related to this compound utilizes cyclopropyl-1,1-dimethanol as a key starting material. A notable route begins with the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl-1,1-dimethanol. This intermediate can then be reacted with thionyl chloride to produce cyclopropyl dimethanol cyclic sulfite (B76179).
Subsequent reaction of the cyclic sulfite with a cyanide source facilitates a ring-opening to yield 1-hydroxymethyl cyclopropyl acetonitrile. This nitrile-containing alcohol is a crucial precursor that can undergo hydrolysis under basic conditions, followed by an acid-catalyzed intramolecular cyclization to furnish the spirocyclic lactone, 5-oxaspiro[2.4]heptan-6-one. While this specific route leads to an oxaspiro- aza-analogue, the strategy highlights the utility of cyclopropyl-1,1-dimethanol derivatives in constructing the spiro[2.4]heptane core.
| Starting Material | Key Intermediates | Final Product (Analogue) |
| Dibromoneopentyl glycol | Cyclopropyl-1,1-dimethanol, Cyclopropyl dimethanol cyclic sulfite, 1-Hydroxymethyl cyclopropyl acetonitrile | 5-Oxaspiro[2.4]heptan-6-one |
Strategies Employing Pyroglutamic Acid Derivatives
Pyroglutamic acid, a derivative of glutamic acid, serves as a valuable chiral pool starting material for the enantiomerically pure synthesis of 5-azaspiro[2.4]heptane derivatives. Its inherent chirality is leveraged to produce stereochemically defined products, which is often a critical requirement for pharmacologically active molecules. The synthesis of the spirocyclic core of Ledipasvir, an antiviral agent, exemplifies this approach, where pyroglutamic acid is used as a precursor to ensure the desired stereochemistry of the final product. mdpi.com The rigid bicyclic structure of pyroglutamic acid provides a well-defined stereochemical framework that guides the subsequent transformations towards the target spirocycle.
Utilization of 4-Hydroxyproline (B1632879) as a Chiral Pool Starting Material
Similar to pyroglutamic acid, 4-hydroxyproline is another naturally occurring chiral amino acid that is employed as a starting material for the asymmetric synthesis of 5-azaspiro[2.4]heptane derivatives. mdpi.com Its stereocenters are preserved and transferred through a series of chemical modifications to establish the chiral integrity of the spirocyclic product. This strategy is particularly advantageous as it circumvents the need for chiral resolutions or asymmetric catalysts in later stages, often leading to more efficient and cost-effective synthetic routes. The use of 4-hydroxy-L-proline as a chiral source has been documented in the synthesis of complex molecules containing spirocyclic systems, underscoring its importance in stereocontrolled synthesis.
Enantioselective Phase-Transfer Catalyzed Alkylation Reactions
A powerful and modern approach to construct chiral 4-substituted proline scaffolds, which are direct precursors to 5-azaspiro[2.4]heptane derivatives, involves enantioselective phase-transfer catalyzed (PTC) alkylation. mdpi.com This methodology has been successfully applied to the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the industrial synthesis of Ledipasvir. mdpi.com
The process typically involves the alkylation of a glycine-derived imine with a suitable electrophile in a biphasic system. A chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs, while simultaneously inducing enantioselectivity. mdpi.com
In a specific example, the double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst has been shown to be a key step. mdpi.com The resulting 4-methylene substituted proline derivative is then converted to the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This method is highly effective, providing the target compounds in good yields and with high enantiomeric ratios. mdpi.com
| Catalyst Type | Substrate | Key Transformation | Significance |
| Chinchonidine-derived PTC | Glycine imine analogue | One-pot double allylic alkylation | Catalytic and highly enantioselective route to 4-substituted prolines |
Scalable Synthesis Protocols and Optimization Strategies
The transition from laboratory-scale synthesis to industrial production of this compound derivatives necessitates the development of scalable and optimized protocols. Key to this is the careful management of reaction parameters to maximize yield and purity while ensuring economic viability.
For instance, in the enantioselective phase-transfer catalyzed alkylation approach, several factors have been identified as critical for optimization. mdpi.com The choice of solvent, base, and reaction temperature significantly impacts both the yield and the enantioselectivity of the reaction. mdpi.com It has been observed that mixtures of toluene and dichloromethane (B109758) with potassium hydroxide (B78521) as the base provide good results. mdpi.com Temperature control is paramount; yields tend to decrease at very low temperatures (below -20 °C), while higher temperatures (above 0 °C) can lead to a loss of enantioselectivity. mdpi.com
Role of Precursors in Streamlined Synthetic Routes
N-protected (S)-4-methyleneproline derivatives have been identified as highly suitable precursors for certain 5-azaspiro[2.4]heptane derivatives. mdpi.com These compounds already contain the core pyrrolidine ring and a functional handle (the methylene group) that can be readily elaborated to form the spirocyclic cyclopropane ring. This approach is more direct than building the entire heterocyclic system from acyclic starting materials.
Strategic Derivatization and Functionalization of the 5 Azaspiro 2.4 Heptan 4 One Core
Introduction of Amino Functionalities at Diverse Positions
The incorporation of amino groups into the 5-azaspiro[2.4]heptan-4-one scaffold is a key strategy for developing novel bioactive compounds. One approach involves the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane through the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Another method utilizes the strategic placement of an oxime functionality, which can subsequently be reduced to an amine. msesupplies.com For instance, 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one features an oxime group that serves as a precursor to an amino group, allowing for further derivatization. msesupplies.com These amino-functionalized derivatives are valuable building blocks in drug discovery, as exemplified by their use as dopamine D3 receptor antagonists. nih.gov
| Compound | Synthetic Method | Key Feature | Potential Application |
| (S)-7-amino-5-azaspiro[2.4]heptane | Enantioselective hydrogenation | Chiral amino group | Bioactive molecule synthesis |
| 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one | Oximation | Oxime group as amine precursor | Drug discovery building block |
| 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes | Multi-step synthesis | High affinity for D3 receptor | Dopamine D3 receptor antagonists nih.gov |
N-Substitution Reactions (e.g., Alkylation, Arylation, Benzylation, Vinylation)
The nitrogen atom of the lactam ring in this compound is a prime site for substitution reactions, enabling the introduction of a wide array of functional groups. N-alkylation, N-arylation, and N-benzylation are common strategies to modify the core structure. For example, the synthesis of 5-benzyl-5-azaspiro[2.4]heptan-4-one demonstrates a straightforward N-benzylation. cymitquimica.com While direct N-vinylation of the this compound core is not extensively documented, related N-heterocyclic systems undergo such modifications. Copper-catalyzed N-arylation has been successfully applied to similar heterocyclic compounds like 1,2,4-oxadiazin-5(6H)-ones using diaryliodonium salts, suggesting a potential route for the N-arylation of the this compound scaffold. researchgate.netrsc.org
| Reaction Type | Reagents/Conditions | Product Example |
| N-Benzylation | Benzyl halide, base | 5-benzyl-5-azaspiro[2.4]heptan-4-one cymitquimica.com |
| N-Alkylation | Alkyl halide, K2CO3 in DMF | N-alkylated imidazopyridines fabad.org.tr |
| N-Arylation (potential) | Diaryliodonium salts, CuI catalyst | N-arylated 1,2,4-oxadiazin-5(6H)-ones researchgate.netrsc.org |
Halogenation (e.g., Fluorination) and Halogenated Analogues
The introduction of halogen atoms, particularly fluorine, can significantly impact the biological activity and pharmacokinetic properties of a molecule. While direct halogenation of the this compound core is not well-documented in the reviewed literature, the synthesis of related halogenated spirocyclic compounds has been explored. For instance, the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which are key intermediates for hepatitis C virus (HCV) NS5A inhibitors, may involve steps where halogenated precursors are used. google.com
Introduction of Olefinic and Methylenic Moieties
The incorporation of double bonds and methylene (B1212753) groups provides opportunities for further functionalization and can influence the conformational rigidity of the spirocyclic system. A key strategy involves the use of 4-methylene substituted proline derivatives as versatile starting materials. mdpi.comresearchgate.net These precursors can be transformed into the 5-azaspiro[2.4]heptane core. mdpi.comresearchgate.net Another approach is the photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, which can lead to the formation of related spirocyclic systems with exocyclic methylene groups. acs.org
| Synthetic Approach | Starting Material | Resulting Moiety |
| Cyclization of methylene prolines | tert-butyl (S)-4-methyleneprolinate mdpi.comresearchgate.net | Spirocyclopropyl group mdpi.comresearchgate.net |
| Photocatalytic spirocyclization | N-allylsulfonamides and alkenes acs.org | β-spirocyclic pyrrolidines with exocyclic methylene groups acs.org |
Functionalization with Carboxylic Acid and Ester Groups
The introduction of carboxylic acid and ester functionalities is of significant interest, particularly in the context of developing proline analogues for medicinal chemistry. The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial intermediate in the synthesis of the antiviral drug ledipasvir. mdpi.comub.edu The synthesis of this compound can be achieved from tert-butyl (S)-4-methyleneprolinate. mdpi.comresearchgate.net Various derivatives, such as 5-azaspiro[2.4]heptane-1-carboxylic acid and its esters, are also synthetically accessible and serve as valuable building blocks. chemcd.comnih.gov
| Compound | Significance/Application | CAS Number |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Intermediate for ledipasvir mdpi.comub.edu | 1129634-44-1 chemicalbook.com |
| 5-Azaspiro[2.4]heptane-1-carboxylic acid | Synthetic building block chemcd.comnih.gov | 746577-57-1 chemcd.comnih.gov |
| 5-(Benzyloxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid | Protected amino acid derivative chemcd.com | |
| 5-(Phenylmethyl)-5-azaspiro[2.4]heptane-1-carboxylic acid ethyl ester | Esterified derivative for synthesis chemcd.com |
Formation of Polycyclic Systems through Spiroannulation
The this compound core can serve as a foundation for the construction of more complex, polycyclic systems. One effective method is the Pd-catalyzed intramolecular cyclization of alkynyl carboxamides, which yields penta-substituted pyrrole (B145914) derivatives fused with the spirocyclic system. tandfonline.com This approach demonstrates a powerful strategy for accessing structurally diverse and functionalized polycyclic molecules from the 5-azaspiro[2.4]heptane scaffold. tandfonline.com
Synthesis of Dioxo and Sulfone Derivatives
Further oxidation of the this compound core can lead to dioxo derivatives with altered electronic properties and reactivity. A diastereoselective synthesis of spirocyclopropanes using 2,3-dioxo-4-benzylidene-pyrrolidines results in the formation of 5-azaspiro[2.4]heptane-6,7-dione derivatives. mdpi.com For example, 1-benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dione is synthesized through this methodology. mdpi.com While the synthesis of sulfone derivatives of this compound is not explicitly detailed in the provided search results, the general importance of sulfones in medicinal chemistry suggests this as a potential area for future exploration.
| Derivative Type | Synthetic Method | Example Compound |
| Dioxo Derivatives | Diastereoselective [2+1] cycloaddition mdpi.com | 1-Benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dione mdpi.com |
Stereochemical Control and Aspects in 5 Azaspiro 2.4 Heptan 4 One Chemistry
Enantioselective Synthetic Pathways to Chiral Azaspiro[2.4]heptanes
The development of synthetic routes that yield specific enantiomers of azaspiro[2.4]heptane derivatives is critical, particularly for their application in pharmaceuticals where biological activity is often stereospecific. mdpi.com Several catalytic asymmetric strategies have been successfully employed to access these chiral building blocks with high levels of enantiopurity.
One prominent method involves the asymmetric phase-transfer catalysis of an imine analogue of glycine (B1666218). mdpi.com This approach utilizes a chinchonidine-derived catalyst to mediate a double allylic alkylation, effectively constructing the chiral 4-methyleneproline (B1208900) scaffold, which serves as a versatile precursor to the azaspiro[2.4]heptane system. mdpi.com The reaction conditions, including temperature and the choice of base, are crucial for optimizing both chemical yield and enantioselectivity. mdpi.com Under optimized conditions, this method can produce the desired product with a high enantiomeric ratio. mdpi.com
| Parameter | Condition/Result |
|---|---|
| Key Reaction | Double allylic alkylation |
| Catalyst | Chinchonidine-derived phase-transfer catalyst |
| Base | Potassium Hydroxide (B78521) (KOH) |
| Optimal Temperature | -20 °C |
| Yield | 71% |
| Enantiomeric Ratio (e.r.) | 95:5 |
Another powerful strategy is the asymmetric hydrogenation of functionalized cyclopropane (B1198618) precursors. nih.gov The highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using a ruthenium-based catalyst, [RuCl(benzene)(S)-SunPhos]Cl. nih.gov This reaction provides a key chiral intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a moiety found in certain quinolone antibacterial agents. nih.gov This method is distinguished by its exceptional enantioselectivity, reaching up to 98.7% enantiomeric excess (ee). nih.gov
Furthermore, rhodium-catalyzed intramolecular cyclopropanation of exocyclic olefins represents a modern and efficient route to azaspiro[n.2]alkanes. acs.org The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(p-PhTPCP)₄, enables high enantioselectivity in the formation of the spirocyclopropane ring system. acs.org
Diastereoselective Induction in Cycloaddition and Derivatization Reactions
Once the chiral azaspiro[2.4]heptane scaffold is established, subsequent reactions must be controlled to produce the desired diastereomer. The inherent rigidity and defined stereochemistry of the spirocycle can be exploited to direct the stereochemical outcome of further transformations.
In derivatization reactions, the existing stereocenter at the spiro carbon can influence the facial selectivity of reagents approaching other parts of the molecule. For instance, in the cyclopropanation of a chiral 4-methyleneprolinate ester to form the azaspiro[2.4]heptane core, the addition of a carbene can occur diastereoselectively. mdpi.com The trajectory of the incoming reagent is often dictated by the steric hindrance imposed by the substituents on the existing stereogenic centers, favoring approach from the less hindered face.
Similarly, in rhodium-catalyzed cyclopropanation reactions involving non-symmetrical azacyclomethylidenes, both high enantioselectivity and diastereoselectivity can be achieved. acs.org Computational studies have suggested that the stereoselectivity in these systems is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands, thereby controlling the orientation of the carbene addition. acs.org
Determination of Absolute Configurations in Spirocyclic Systems
Unambiguously determining the absolute configuration of a chiral molecule is a fundamental requirement in stereoselective synthesis and medicinal chemistry. nih.govmdpi.com For spirocyclic systems like 5-azaspiro[2.4]heptan-4-one, a combination of analytical techniques is often employed.
X-ray Crystallography : This is considered a definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be grown. purechemistry.org By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. purechemistry.org
Chiroptical Spectroscopy (CD and VCD) : Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for assigning absolute configuration to chiral molecules in solution. nih.govresearchgate.net These methods measure the differential absorption of left- and right-circularly polarized light. purechemistry.org The absolute configuration is typically assigned by comparing the experimentally measured spectrum to a spectrum calculated for a known configuration using quantum chemical methods like Density Functional Theory (DFT). nih.gov It is important to note that even small structural or conformational changes in spiro compounds can lead to significant alterations in their CD spectra, necessitating careful and thorough analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is not a primary method for determining absolute configuration on its own, it can be used for this purpose through the use of chiral auxiliaries or chiral solvating agents. purechemistry.org These chiral agents interact with the enantiomers to form diastereomeric complexes, which can exhibit distinct NMR spectra, allowing for differentiation and, in some cases, assignment of configuration by comparison to known standards. purechemistry.org
Conformational Analysis and Implications of Structural Restrictions
The structure of this compound is conformationally restricted due to the fusion of the rigid three-membered cyclopropane ring with the five-membered lactam ring. This rigidity significantly limits the number of accessible low-energy conformations compared to more flexible acyclic or monocyclic systems.
These structural constraints have important chemical and biological implications. For example, proline analogues containing this spirocyclic system are known to introduce conformational restrictions in peptide chains, which can be critical for their biological activity. mdpi.com
A direct consequence of these restrictions can be observed in derivatives of the core structure. The N-Boc-protected derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, exists in solution as a mixture of two distinct rotamers (in a ~6:4 ratio in CDCl₃) at room temperature. mdpi.com This phenomenon arises from the hindered rotation around the carbamate (B1207046) C–N bond, an effect amplified by the steric environment of the rigid spirocyclic framework. The presence of these stable conformers can be confirmed and studied using NMR spectroscopy. mdpi.commdpi.com Computational methods are also employed to calculate the geometries and relative energies of different conformers, providing deeper insight into the molecule's preferred shapes. mdpi.com
Reactivity Profiles and Reaction Mechanisms of 5 Azaspiro 2.4 Heptan 4 One Derivatives
Ring-Opening Reactions of the Cyclopropane (B1198618) and Azetidine (B1206935) Moieties
The significant ring strain within the cyclopropane and azetidine moieties of 5-azaspiro[2.4]heptan-4-one derivatives makes them susceptible to ring-opening reactions under various conditions. These transformations are driven by the release of steric strain and can be initiated by nucleophiles, electrophiles, or through thermal and photochemical means.
The cyclopropane ring, being the more strained of the two, is particularly prone to cleavage. The reaction mechanism can proceed through different pathways depending on the reagents and substitution patterns on the spirocyclic core. For instance, in the presence of strong nucleophiles, a nucleophilic attack on one of the methylene (B1212753) carbons of the cyclopropane ring can lead to the opening of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors.
Acid-catalyzed ring-opening is another important transformation. Protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The stability of the resulting carbocation will dictate the preferred site of ring cleavage.
Below is a table illustrating hypothetical ring-opening reactions of a generic this compound derivative.
| Reagent/Condition | Moiety Attacked | Product Type | Plausible Mechanism |
| HBr | Cyclopropane | Halogenated pyrrolidinone | Acid-catalyzed SN2-like attack |
| NaCN in DMSO | Cyclopropane | Cyanoethyl-pyrrolidinone | Nucleophilic ring-opening |
| LiAlH4 | Azetidine (lactam) | Spirocyclic amino alcohol | Reductive ring-opening |
| Heat (Thermolysis) | Cyclopropane | Unsaturated lactam | Pericyclic rearrangement |
Oxidation and Reduction Transformations of the Core Structure
The core structure of this compound possesses functional groups that are amenable to both oxidation and reduction. The secondary amine within the lactam can be a site for oxidation, although this is often challenging without affecting other parts of the molecule. More commonly, the carbonyl group of the lactam is the primary site for reduction.
Reduction of the lactam functionality can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This transformation typically leads to the corresponding spirocyclic amine, where the carbonyl group is fully reduced to a methylene group. The reaction proceeds via a complex aluminum-hydride intermediate.
The cyclopropane ring is generally resistant to standard oxidizing agents but can undergo oxidative cleavage under harsh conditions or with specific reagents that can interact with the strained C-C bonds.
The following table summarizes potential oxidation and reduction transformations.
| Reagent | Functional Group Targeted | Resulting Structure |
| Lithium Aluminum Hydride | Lactam Carbonyl | 5-Azaspiro[2.4]heptane |
| m-CPBA | Amine Nitrogen (if N-substituted) | N-Oxide derivative |
| Ozone (O3), then Zn/H2O | Cyclopropane (under forcing conditions) | Dicarbonyl compound |
Nucleophilic Substitution Reactions on Substituted Azaspiro[2.4]heptanes
Nucleophilic substitution reactions are more relevant for derivatives of 5-azaspiro[2.4]heptane that bear leaving groups on the carbon framework. For instance, if a halogen or a sulfonate ester is present on the cyclopropane or the azetidine ring, it can be displaced by a variety of nucleophiles.
These reactions would likely proceed via an SN2 mechanism, given the steric constraints of the spirocyclic system which would disfavor the formation of a carbocationic intermediate (SN1 pathway). The stereochemistry of the substitution would be expected to proceed with inversion of configuration at the reaction center. The rate and feasibility of these reactions would be highly dependent on the position of the leaving group and the nature of the nucleophile.
A hypothetical example of nucleophilic substitution on a bromo-substituted derivative is presented below.
| Substrate | Nucleophile | Product |
| 6-Bromo-5-azaspiro[2.4]heptan-4-one | Sodium Azide (NaN3) | 6-Azido-5-azaspiro[2.4]heptan-4-one |
| 1-Bromo-5-azaspiro[2.4]heptan-4-one | Potassium Cyanide (KCN) | 1-Cyano-5-azaspiro[2.4]heptan-4-one |
Investigation of Cascade and Tandem Reactions
The strained nature of the this compound skeleton makes it an intriguing substrate for cascade or tandem reactions. tandfonline.com In such a process, a single reaction event triggers a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular architectures. tandfonline.com
For example, a carefully designed ring-opening of the cyclopropane moiety could generate a reactive intermediate that is poised to undergo an intramolecular cyclization or rearrangement involving the lactam portion of the molecule. Such a cascade could be initiated by a metal catalyst or a specific reagent. Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been utilized to synthesize the 5-azaspiro[2.4]heptan skeleton itself, hinting at the potential for related tandem processes.
A plausible, though hypothetical, cascade reaction could involve the Lewis acid-mediated opening of the cyclopropane ring, followed by an intramolecular attack from the lactam nitrogen or oxygen, leading to a bridged bicyclic system. The outcome of such reactions would be highly dependent on the substitution pattern and the specific reaction conditions employed.
Lewis Acid-Mediated Transformations in Spirocyclic Systems
Lewis acids can play a crucial role in activating the this compound system towards various transformations. Coordination of a Lewis acid to the carbonyl oxygen of the lactam would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Furthermore, Lewis acids can promote the ring-opening of the cyclopropane ring by stabilizing the developing negative charge on a leaving group or by activating a C-C bond towards cleavage. For instance, the presence of a Lewis acid like zinc chloride (ZnCl₂) has been shown to influence the outcome of palladium-catalyzed cyclizations leading to related heterocyclic systems.
The choice of the Lewis acid and its stoichiometry can significantly influence the reaction pathway, potentially leading to different products under otherwise similar conditions.
| Lewis Acid | Potential Role | Possible Outcome |
| Boron Trifluoride (BF3) | Carbonyl activation | Enhanced reactivity towards nucleophiles |
| Titanium Tetrachloride (TiCl4) | Cyclopropane ring activation | Ring-opening and rearrangement |
| Zinc Chloride (ZnCl2) | Coordination to heteroatoms | Altered regioselectivity in catalytic cycles |
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the reactions of this compound derivatives is key to controlling their reactivity and predicting product outcomes. Due to their often transient nature, these species are typically studied through a combination of experimental techniques (such as low-temperature NMR spectroscopy) and computational chemistry.
For instance, in the ring-opening of the cyclopropane ring, the reaction could proceed through a concerted mechanism with a single transition state, or it could involve a discrete intermediate, such as a zwitterion or a carbocation. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of these potential intermediates and transition states, helping to elucidate the most likely reaction pathway.
Similarly, for cascade reactions, identifying the key intermediates is crucial for understanding how the sequence of bond-forming and bond-breaking events unfolds. Trapping experiments, where a reactive intermediate is intercepted by an external reagent, can provide experimental evidence for its existence.
Advanced Spectroscopic and Structural Elucidation of 5 Azaspiro 2.4 Heptan 4 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 5-azaspiro[2.4]heptan-4-one. While specific experimental data for the parent compound is not widely published, analysis of closely related derivatives, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, provides valuable insight into the expected chemical shifts. mdpi.com
¹H NMR: The proton NMR spectrum of a this compound derivative reveals distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 1.0 ppm, due to the shielding effect of the strained ring system. mdpi.com The methylene (B1212753) protons adjacent to the nitrogen (position 6) and the carbonyl group (position 3) would exhibit more downfield shifts. For instance, in the Boc-protected carboxylic acid derivative, the protons on the five-membered ring appear in the range of 1.95 to 4.50 ppm. mdpi.com The presence of the amide proton (N-H) would typically result in a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The most downfield signal would be the carbonyl carbon (C4) of the lactam, expected in the range of 175-180 ppm. mdpi.com The spiro carbon, being a quaternary center, would also have a characteristic shift. The carbons of the cyclopropyl (B3062369) group would be found in the upfield region, typically between 10 and 25 ppm. mdpi.com The methylene carbons in the five-membered ring (C6 and C7) would resonate at intermediate chemical shifts. In the aforementioned derivative, these carbons appear between 37 and 60 ppm. mdpi.com
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane (C1, C2) | ~ 0.5 - 1.0 | ~ 10 - 25 |
| C3 | - | Spiro Carbon (Quaternary) |
| C4 (Carbonyl) | - | ~ 175 - 180 |
| N-H | Variable (Broad) | - |
| C6, C7 | ~ 2.0 - 4.5 | ~ 35 - 60 |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of the molecular formula. The molecular formula for this compound is C₆H₉NO, corresponding to a monoisotopic mass of 111.06841 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying the compound in a complex mixture. The compound would elute at a specific retention time under given chromatographic conditions, and the mass spectrometer would provide the corresponding mass spectrum, confirming its identity. Predicted mass spectrometry data for various adducts of this compound are available, which can be used to interpret experimental LCMS data. uni.lu
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉NO |
| Monoisotopic Mass | 111.06841 Da |
| Predicted [M+H]⁺ | 112.07569 m/z |
| Predicted [M+Na]⁺ | 134.05763 m/z |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be associated with the amide functional group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam is expected in the region of 1650-1700 cm⁻¹. The exact position can be influenced by ring strain. Additionally, the N-H stretching vibration should appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The presence of C-H bonds in the cyclopropyl and pyrrolidinone rings will be indicated by stretching vibrations just below 3000 cm⁻¹. For a related derivative, an N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid, characteristic IR peaks were observed at 2967, 2929, 2872 (C-H stretches), 1717 (C=O stretch of the carboxylic acid), and 1625 cm⁻¹ (C=O stretch of the carbamate). mdpi.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Lactam C=O | Stretch | 1650 - 1700 |
X-ray Crystallographic Analysis for Definitive Structural Assignment
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. While there is no specific published crystal structure for the parent this compound, such an analysis would confirm the spirocyclic nature of the compound, the planarity of the amide group, and the geometry of the cyclopropane ring. The resulting electron density map would provide an unambiguous assignment of the molecular structure.
| Structural Feature | Information Provided |
|---|---|
| Bond Lengths | e.g., C=O, C-N, C-C (cyclopropane) |
| Bond Angles | e.g., Angles within the lactam and cyclopropane rings |
| Torsional Angles | Defines the conformation of the five-membered ring |
| Crystal Packing | Intermolecular interactions in the solid state |
Computational Chemistry Applications in 5 Azaspiro 2.4 Heptan 4 One Research
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of 5-Azaspiro[2.4]heptan-4-one provides fundamental information about its intrinsic properties. Electronic structure calculations, typically performed using quantum mechanics, allow for the precise determination of its geometry and various physicochemical descriptors.
Public chemical databases, such as PubChem, provide a wealth of computed data for this compound. These descriptors are calculated using established computational models and are essential for virtual screening, property prediction, and regulatory assessments. Current time information in Le Flore County, US.nih.gov The key identifiers and molecular formula establish the compound's basic identity. uni.lu
Interactive Table 1: Computed Molecular Descriptors for this compound
| Descriptor Type | Value | Source |
| IUPAC Name | This compound | PubChem Current time information in Le Flore County, US.nih.gov |
| Molecular Formula | C₆H₉NO | PubChem Current time information in Le Flore County, US.nih.gov |
| InChI | InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) | PubChem Current time information in Le Flore County, US.nih.gov |
| InChIKey | YNZIVTLXBOAMAP-UHFFFAOYSA-N | PubChem Current time information in Le Flore County, US.nih.gov |
| Canonical SMILES | C1CC12CCNC2=O | PubChem Current time information in Le Flore County, US.nih.gov |
Further calculations yield important physical and chemical properties that govern the molecule's behavior. The molecular weight is a fundamental property, while the exact mass is critical for mass spectrometry analysis. The predicted collision cross-section (CCS) is a computationally derived value that relates to the molecule's shape in the gas phase and is increasingly important in ion mobility-mass spectrometry techniques. uni.lu
Interactive Table 2: Computed Physical Properties of this compound
| Computed Property | Value | Unit | Source |
| Molecular Weight | 111.14 | g/mol | PubChem Current time information in Le Flore County, US.nih.gov |
| Exact Mass | 111.068413911 | Da | PubChem Current time information in Le Flore County, US.nih.gov |
| Predicted XLogP3 | 0.0 | PubChemLite uni.lu | |
| Predicted CCS ([M+H]⁺) | 125.1 | Ų | PubChemLite uni.lu |
| Predicted CCS ([M+Na]⁺) | 134.9 | Ų | PubChemLite uni.lu |
| Predicted CCS ([M-H]⁻) | 129.1 | Ų | PubChemLite uni.lu |
These computational data points serve as a foundational electronic and structural profile of the molecule, enabling further, more complex theoretical investigations into its reactivity and conformational dynamics.
Quantum Chemical Insights into Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for elucidating the complex mechanisms of reactions used to synthesize the 5-azaspiro[2.4]heptane framework. Two prominent synthetic routes are palladium-catalyzed spirocyclization and 1,3-dipolar cycloaddition, both of which have been investigated computationally to understand their intricate pathways, transition states, and selectivity.
Palladium-Catalyzed Spirocyclization:
The synthesis of spiro-pyrrolidine and pyrroline (B1223166) structures often involves sophisticated palladium-catalyzed cascade reactions. Computational studies have been instrumental in mapping the potential energy surfaces of these transformations. For instance, the mechanism of the palladium-catalyzed spirocyclization of acrylamides has been investigated using DFT, revealing a pathway involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. rsc.orgresearchgate.net
1,3-Dipolar Cycloaddition:
The [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a highly effective method for constructing the pyrrolidine (B122466) ring of the spiro-scaffold. DFT calculations and Frontier Molecular Orbital (FMO) theory are frequently used to explain the high regio- and stereoselectivity of these reactions. iaea.orgrsc.org
According to FMO theory, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor alkene. rsc.org Computational studies can model the transition states of different possible reaction pathways (e.g., endo vs. exo approaches) to determine the most energetically favorable route. ua.es DFT investigations have successfully rationalized the observed stereochemical outcomes in the synthesis of complex spiro[indoline-pyrrolidine] derivatives, confirming the geometries and electronic structures of the products. iaea.orgresearchgate.net Furthermore, mechanistic studies using the Molecular Electron Density Theory (MEDT) can provide a deeper understanding of the bonding changes along the reaction pathway, confirming the nature of the cycloaddition mechanism. mdpi.com
Conformational Landscape and Energetic Analysis
The three-dimensional structure of this compound is not static. The molecule can adopt various shapes, or conformations, due to rotations around single bonds and the puckering of its rings. Understanding this conformational landscape is crucial, as the specific conformation can influence biological activity and reactivity. Quantum mechanics provides an accurate way to estimate the energies of different conformers and the barriers to interconversion between them. springernature.com
The key areas of conformational flexibility in this compound include:
Pyrrolidinone Ring Puckering: The five-membered lactam ring is not planar and can exist in various "envelope" or "twist" conformations.
Amide Bond Rotation: The C-N bond within the lactam has partial double-bond character, leading to a significant energy barrier for rotation. This can result in the existence of distinct rotational isomers, or rotamers, which can be observed experimentally, for instance in derivatives of the 5-azaspiro[2.4]heptane system.
Spirocyclic Junction: The spiro center introduces significant rigidity, but subtle changes in the relative orientation of the cyclopropane (B1198618) and pyrrolidinone rings can lead to different low-energy conformers.
Computational methods can be used to perform a systematic conformational search to identify all stable minima on the potential energy surface. nih.gov For each identified conformer, quantum chemical calculations can provide its relative energy (e.g., Gibbs free energy). The energy differences between conformers allow for the calculation of their equilibrium populations at a given temperature based on the Boltzmann distribution.
Furthermore, computational studies can elucidate the transition state structures that connect these stable conformers, thereby determining the activation energy or rotational barrier for conformational changes. mdpi.com For example, DFT calculations have been used to analyze N-Ar bond rotation in axially chiral systems, demonstrating how structural features like aromatization can significantly increase the rotational barrier. researchgate.net Similar principles apply to the amide bond within the this compound ring, where computational analysis can quantify the energetic cost of rotation, providing insight into the molecule's dynamic behavior. mdpi.com
Applications of 5 Azaspiro 2.4 Heptan 4 One As a Building Block in Advanced Organic Synthesis
Fabrication of Complex Molecular Architectures and Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocyclic systems is a significant area of medicinal chemistry, as these motifs are found in numerous biologically active natural products and pharmaceuticals. nih.gov Spirocycles, by definition, feature two rings connected by a single common atom, resulting in a distinct three-dimensional orientation that is highly sought after in drug design. 5-Azaspiro[2.4]heptan-4-one is an exemplary scaffold for generating such complex architectures.
The construction of derivatives from this scaffold often involves sophisticated chemical transformations that yield highly specific molecular geometries. For instance, catalytic and enantioselective preparations can be employed to produce specific stereoisomers, which is crucial for biological activity. nih.govnih.gov One key reaction is the one-pot double allylic alkylation of a glycine (B1666218) imine analogue, which can be performed under phase-transfer catalysis using a chinchonidine-derived catalyst to produce chiral proline scaffolds. nih.govnih.govmdpi.com This method allows for the controlled construction of a complex spirocyclic system with a high degree of stereoselectivity. nih.gov The resulting molecules are not merely complex but are also chiral, a critical feature for interaction with biological systems. nih.gov
The inherent strain and defined spatial arrangement of the spiro[2.4]heptane core provide a rigid template upon which further complexity can be built, leading to novel spiro-fused heterocyclic systems that would be difficult to access through other synthetic routes.
Design and Synthesis of Constrained Proline Analogues and Scaffolds
Proline and its analogues are of particular interest in medicinal chemistry and peptide science because their rigid five-membered ring introduces significant conformational constraints into peptide chains. mdpi.com These constraints are critical for defining the secondary structure of peptides and proteins, which in turn governs their biological activity. mdpi.com this compound derivatives serve as excellent constrained proline analogues.
By incorporating the spiro-fused cyclopropane (B1198618) ring, the conformational freedom of the parent proline molecule is further reduced. This leads to the creation of highly rigid scaffolds that can lock a peptide backbone into a specific bioactive conformation. A prominent example is the N-Boc-protected derivative, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which has been synthesized enantioselectively. nih.govnih.gov This compound is considered a valuable 4-substituted proline scaffold. nih.govmdpi.com Such constrained analogues are instrumental in studying structure-activity relationships and in designing peptidomimetics with enhanced stability and receptor affinity.
Table 1: Comparison of Proline and a this compound-Derived Analogue
| Feature | Proline | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid |
|---|---|---|
| Core Structure | Pyrrolidine (B122466) ring | Spiro[cyclopropane-pyrrolidine] ring system |
| Conformational Flexibility | Relatively flexible pyrrolidine ring pucker | Highly restricted due to the fused cyclopropane ring |
| Substitution | Unsubstituted at the 4-position | Spiro-substitution at the 4-position |
| Application | Natural amino acid in peptides | Building block for conformationally constrained peptides and bioactive molecules nih.govmdpi.com |
Contribution to the Synthesis of Bioactive Chemical Entities for Further Evaluation
The ultimate value of a synthetic building block lies in its ability to facilitate the creation of molecules with practical applications, particularly in medicine. Derivatives of this compound have proven to be crucial intermediates in the synthesis of potent, biologically active compounds.
The most notable application is the role of its N-Boc-protected derivative, 5-azaspiro[2.4]heptane-6-carboxylic acid, as a key element in the industrial synthesis of Ledipasvir. nih.govmdpi.com Ledipasvir is a highly potent antiviral agent used in the treatment of hepatitis C virus (HCV) infections. mdpi.com It functions as an inhibitor of the non-structural protein 5A (NS5A), a viral phosphoprotein essential for HCV replication. mdpi.com The specific, rigid, and chiral structure conferred by the spirocyclic proline analogue is a critical component of Ledipasvir's molecular architecture, enabling its high-affinity interaction with its biological target. mdpi.com The synthesis of this key intermediate from versatile 4-methylene substituted proline derivatives underscores the importance of the 5-azaspiro[2.4]heptane scaffold in accessing complex and medicinally relevant chemical entities. nih.gov
Table 2: Bioactive Chemical Entity Synthesized Using a this compound Derivative
| Bioactive Compound | Building Block Used | Biological Target | Therapeutic Area |
|---|
Future Research Trajectories for the 5 Azaspiro 2.4 Heptan 4 One System
Development of Novel and More Efficient Synthetic Pathways
Promising future directions include:
Multicomponent Reactions (MCRs): The use of isocyanide/acetylene-based multicomponent reactions has proven to be a robust technique for efficiently synthesizing intricate spiro architectures in impressive yields. nih.gov Future work could adapt MCR strategies to directly construct the 5-azaspiro[2.4]heptan-4-one core from simple, readily available starting materials, offering significant advantages in terms of step- and cost-effectiveness. nih.gov
Cascade and Domino Reactions: Rhodium-catalyzed cycloisomerization/Diels-Alder cascade processes have been successfully employed for the selective synthesis of seven-membered azaspiro compounds. acs.org Investigating similar cascade strategies, where multiple bonds are formed in a single operation, could provide rapid access to complex derivatives of the this compound system.
Photocatalysis: Catalyst-free, photoinduced carbene C-H insertion has been realized as an efficient method for synthesizing spiro-β-lactams. acs.org Exploring visible-light photocatalysis for the construction of the γ-lactam ring in the this compound system could lead to milder, more environmentally friendly synthetic protocols. researchgate.net
Scalable Synthesis: A critical aspect for translating academic discoveries into practical applications, particularly in drug discovery, is the development of scalable synthetic routes. acs.org Future research must focus on optimizing reaction conditions to enable the gram-scale production of key 5-azaspiro[2.4]heptane-based building blocks, as has been achieved for related proline scaffolds used in antiviral synthesis. mdpi.comresearchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions | High efficiency, atom economy, straightforward procedures, impressive yields. nih.gov | Design of novel three-component approaches targeting the azaspiro[2.4]heptane core. |
| Cascade Reactions | Increased molecular complexity from simple precursors in a single step. acs.org | Development of novel catalytic systems to control chemo- and regioselectivity. acs.org |
| Photocatalysis | Operationally simple, high-yielding, proceeds under mild, catalyst-free conditions. acs.org | Adaptation of photoinduced C-H insertion or cycloaddition strategies. |
Exploration of Undiscovered Derivatization and Functionalization Reactions
The inherent reactivity of the strained spirocyclic framework of this compound presents a wealth of opportunities for novel derivatization and functionalization. Moving beyond simple modifications, future research will delve into leveraging the unique structural and electronic properties of the scaffold to access unprecedented chemical space.
Key areas for exploration include:
Ring-Expansion and Ring-Opening Reactions: The strain within spirocyclic lactams can be exploited to drive ring-fragmentation or ring-expansion reactions. acs.org Investigating these transformations could lead to highly valuable ring-opened products or the synthesis of larger, more complex heterocyclic systems from the this compound template.
Late-Stage Functionalization: The ability to modify complex molecules in the final stages of a synthesis is highly desirable in drug discovery. Research into late-stage C-H functionalization of the azaspiro[2.4]heptane core would allow for the rapid generation of diverse compound libraries from a common intermediate, facilitating structure-activity relationship (SAR) studies. acs.org
Neighboring Group Participation: The strategic placement of functional groups can lead to complex and stereoselective transformations through neighboring group participation, as seen in bromo-lactamization reactions to form spiro-isoxazoline-lactams. nih.gov Exploring such reactions with precursors to this compound could unlock novel synthetic pathways and molecular architectures.
Table 2: Potential Functionalization Strategies and Outcomes
| Reaction Type | Description | Potential Products |
|---|---|---|
| Ring-Expansion | Insertion of atoms into the lactam or cyclopropane (B1198618) ring. | Access to 6- and 7-membered spirocyclic lactams or functionalized cyclopentane (B165970) derivatives. |
| C-H Functionalization | Direct conversion of C-H bonds into C-C, C-N, or C-O bonds. | Rapid diversification of the core scaffold for library synthesis. acs.org |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the mechanisms governing the formation and transformation of the this compound system is crucial for rational reaction design and optimization. Several synthetic methods for related spirocycles involve complex pathways that are not yet fully understood.
Future mechanistic studies should focus on:
Zwitterionic Intermediates: Multicomponent reactions for spirocycle synthesis are often proposed to proceed through the coupling of in-situ generated zwitterionic dipoles. nih.gov Detailed computational and experimental studies are needed to characterize these transient species and elucidate their role in the reaction pathway.
Cascade Reaction Pathways: The high selectivity observed in metal-catalyzed cascade reactions for synthesizing azaspiro compounds suggests a finely tuned reaction pathway. acs.org Mechanistic investigations will be essential to understand the factors controlling chemo-, regio-, and stereoselectivity, enabling the expansion of these methods to new substrates.
Rearrangement Reactions: The synthesis of some diazaspiro systems has revealed unusual rearrangement phenomena, such as the migration of an acyl group. acs.org Investigating the potential for similar rearrangements within the 5-azaspiro[2.4]heptane system could lead to the discovery of novel scaffolds and a better understanding of the system's inherent reactivity.
Table 3: Mechanistic Questions in Azaspirocycle Synthesis
| Transformation | Key Mechanistic Question | Investigative Tools |
|---|---|---|
| Multicomponent Reactions | What is the structure and reactivity of the proposed zwitterionic adduct? nih.gov | In-situ spectroscopy, trapping experiments, DFT calculations. |
| Rh(I)-Catalyzed Cascade | How does the catalyst and ligand control the selective dimerization over other potential pathways? acs.org | Kinetic analysis, isotopic labeling, catalyst structure modification. |
Design and Synthesis of Advanced Azaspiro[2.4]heptane Scaffolds for Chemical Biology
The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold makes it an ideal starting point for designing chemical probes and drug candidates. tandfonline.com This structure allows for the precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets. tandfonline.com This concept of "escaping flatland" is a major driver in modern medicinal chemistry. researchgate.net
Future research in this area will involve:
Scaffold-Based Drug Design: Utilizing the this compound core as a central scaffold, new libraries of compounds can be designed and synthesized for screening against a wide range of diseases. acs.org This scaffold has already been incorporated into potent orexin (B13118510) receptor antagonists. nih.gov
Bioisosteric Replacement: The azaspiro[2.4]heptane motif can serve as a bioisostere for other common rings in known drugs, such as piperidine. researchgate.netacs.org This strategy can lead to compounds with improved physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. tandfonline.comresearchgate.net
Natural Product-Inspired Synthesis: Many bioactive natural products feature spirocyclic structures. acs.org Designing novel 5-azaspiro[2.4]heptane derivatives inspired by these natural products is a promising strategy for discovering new biologically active agents. acs.org The core is a key element in the synthesis of the antiviral drug ledipasvir. mdpi.com
Table 4: Therapeutic Potential of Azaspiro[2.4]heptane Scaffolds
| Therapeutic Area | Design Rationale | Example Application |
|---|---|---|
| Virology | The core serves as a constrained proline analogue, critical for potent protein-protein interaction inhibition. mdpi.com | A key component in the synthesis of Ledipasvir for Hepatitis C treatment. mdpi.comresearchgate.netnih.gov |
| Neurology | The rigid scaffold can lock in a conformation that is optimal for receptor binding and CNS penetration. tandfonline.com | Discovery of potent dual orexin receptor antagonists for sleep disorders. nih.gov |
Methodological Advancements in Asymmetric Synthesis Applied to Spirocyclic Systems
The stereochemistry of spirocyclic compounds is critical to their biological function. Consequently, the development of robust methods for asymmetric synthesis is of paramount importance. While progress has been made, there is a continuous need for new catalysts and methodologies that offer higher selectivity, broader substrate scope, and milder reaction conditions.
Future advancements are expected in:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the construction of spirocyclic oxindoles and pyrazolones with high enantioselectivity. uva.esnih.gov Future work will focus on designing new chiral organocatalysts for the enantioselective synthesis of the this compound core, potentially through Michael additions, cycloadditions, or cascade reactions. researchgate.net
Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective for various asymmetric transformations. Highly effective asymmetric hydrogenation using Ruthenium catalysts has been used to synthesize precursors to (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov The development of new chiral ligands and metal catalysts for reactions like 1,3-dipolar cycloadditions will be a key research area. rsc.org
Biocatalysis and Directed Evolution: Enzymes offer unparalleled selectivity under mild conditions. Recently, a stereodivergent carbene transferase platform was developed for the asymmetric cyclopropanation of N-heterocycles to provide azaspiroalkanes. chemrxiv.org Applying directed evolution to engineer enzymes specifically for the synthesis of enantiopure this compound and its derivatives represents a cutting-edge research direction. chemrxiv.org
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, such as those derived from chinchonidine, has enabled the enantioselective preparation of related (S)-4-methyleneproline scaffolds, which are precursors to the azaspiro[2.4]heptane system. mdpi.comnih.gov Further development of this practical and scalable methodology is a promising avenue for future research. mdpi.com
Table 5: Overview of Asymmetric Synthesis Methodologies
| Methodology | Catalyst Type | Key Advantages |
|---|---|---|
| Organocatalysis | Small organic molecules (e.g., chiral amines, phosphoric acids). nih.gov | Metal-free, mild conditions, high enantioselectivities. nih.govlatrobe.edu.au |
| Transition-Metal Catalysis | Chiral complexes of metals like Rhodium, Ruthenium, Copper. acs.orgnih.gov | High turnover numbers, broad reaction scope, excellent control of stereochemistry. nih.govrsc.org |
| Biocatalysis | Engineered enzymes (e.g., carbene transferases). chemrxiv.org | Exceptional stereodivergence, environmentally friendly (aqueous media), scalable. chemrxiv.org |
Q & A
Q. Basic Research Focus
- Purity Assessment :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to assign spirocyclic protons (δ 1.2–3.5 ppm for cyclopropane protons) and carbonyl signals (δ ~210 ppm) .
- HRMS : Validate molecular ions (e.g., [M+H]⁺ observed at m/z 307.0186 vs. calculated 307.0190) .
Best Practices : Report NMR solvent (e.g., CDCl₃), frequency (e.g., 400 MHz), and internal standards (TMS) .
What strategies are employed to achieve stereochemical control during the synthesis of spirocyclic derivatives?
Q. Advanced Research Focus
- Chiral Catalysts : Use enantioselective catalysts to control spirocenter configuration (e.g., (R)-configured amines for JAK1 selectivity) .
- Diastereomeric Separation : Optimize chromatography gradients (e.g., Et₂O/pentane) to resolve diastereomers, achieving dr values up to 88:12 .
- Stereochemical Assignment : Compare NOE correlations or X-ray crystallography with analogous compounds (e.g., rel-(1S,3S)-iodo derivatives) .
Data Interpretation : Report diastereomer ratios (dr) from crude ¹H NMR integration and assign configurations via comparative analysis .
How can researchers address discrepancies in biological activity data for this compound derivatives across studies?
Q. Advanced Research Focus
Q. Example Activity Table :
| Parameter | Value |
|---|---|
| JAK1 IC₅₀ | 8.5 nM |
| JAK2 Selectivity | 48-fold |
| In Vivo Efficacy | CIA/AIA models |
What in silico and experimental approaches are combined to predict pharmacokinetic properties of this compound-based inhibitors?
Q. Advanced Research Focus
- ADME Profiling :
- Pharmacokinetic Studies :
Methodological Rigor : Triangulate computational predictions with experimental data (e.g., mouse PK profiles) to validate lead compounds .
What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Room temperature in airtight, light-protected containers to prevent hydrolysis/oxidation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption .
Safety Protocols : Refer to SDS guidelines for spill management and PPE (gloves, goggles) .
How do researchers analyze complex NMR spectra for spirocyclic compounds to confirm regioisomeric purity?
Q. Advanced Research Focus
- Spectral Deconvolution :
- Analyze cyclopropane ring protons (δ 1.2–2.1 ppm) for splitting patterns indicative of spiro fusion .
- Compare ¹³C NMR shifts for carbonyl (δ ~210 ppm) and quaternary carbons .
- 2D Techniques : Use COSY and HSQC to assign overlapping signals (e.g., distinguish azaspiro protons from solvent peaks) .
Case Study : rel-(1S,3S)-1-Iodo derivatives showed distinct NOE correlations between iodomethyl and cyclopropane protons, confirming regiochemistry .
What are best practices for reporting synthetic protocols to ensure reproducibility?
Q. Basic Research Focus
Q. Example Table :
| Parameter | Example Value |
|---|---|
| Reagent Equivalents | 1.1 equiv. NIS |
| Chromatography | 3–30% Et₂O/Pentane |
| Yield | 66–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
